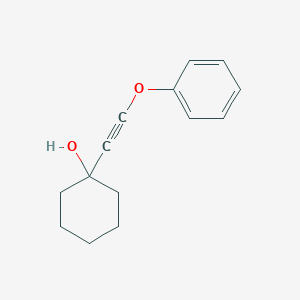
1-(Phenoxyethynyl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenoxyethynyl)cyclohexan-1-ol is a chemical compound characterized by a cyclohexane ring substituted with a phenoxyethynyl group and a hydroxyl group
Métodos De Preparación
The synthesis of 1-(Phenoxyethynyl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and phenylacetylene.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) to deprotonate the phenylacetylene.
Formation of the Intermediate: The deprotonated phenylacetylene then undergoes a nucleophilic addition to the carbonyl group of cyclohexanone, forming an intermediate.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
1-(Phenoxyethynyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
1-(Phenoxyethynyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(Phenoxyethynyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxyethynyl group can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
1-(Phenoxyethynyl)cyclohexan-1-ol can be compared with other similar compounds, such as:
1-Phenylcyclohexanol: This compound has a phenyl group instead of a phenoxyethynyl group, leading to different chemical properties and reactivity.
1-Ethynyl-1-cyclohexanol: This compound lacks the phenoxy group, resulting in distinct chemical behavior and applications.
The uniqueness of this compound lies in its combination of a cyclohexane ring, a phenoxyethynyl group, and a hydroxyl group, which imparts specific chemical and physical properties that are valuable in various research and industrial contexts.
Propiedades
Número CAS |
88297-91-0 |
|---|---|
Fórmula molecular |
C14H16O2 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
1-(2-phenoxyethynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H16O2/c15-14(9-5-2-6-10-14)11-12-16-13-7-3-1-4-8-13/h1,3-4,7-8,15H,2,5-6,9-10H2 |
Clave InChI |
XPGIURZKWXUKDL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C#COC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


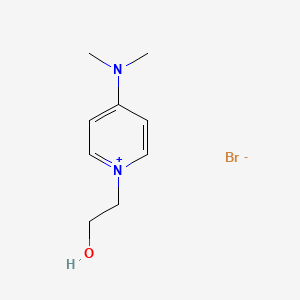
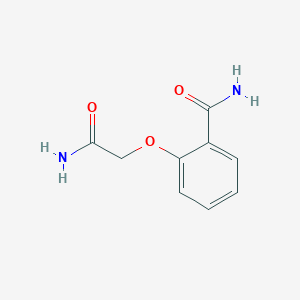
![1-(Benzoyloxy)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14394375.png)
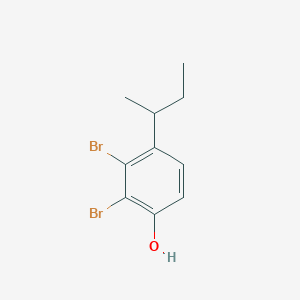
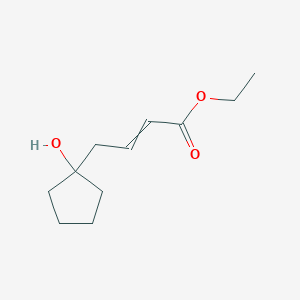

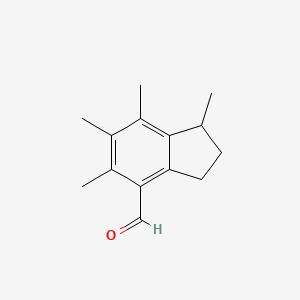

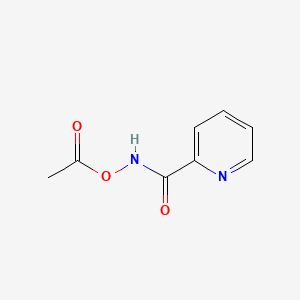
![N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide](/img/structure/B14394424.png)
![5-[(3-Amino-4-chlorophenyl)methyl]-2-methylaniline](/img/structure/B14394439.png)
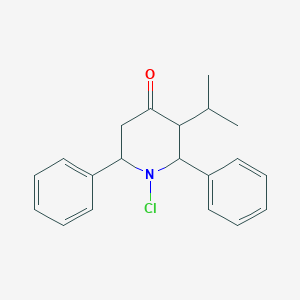
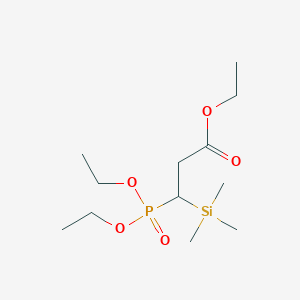
![4-Bromo-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14394451.png)
